molecular formula C18H13N5 B255757 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

货号 B255757
分子量: 299.3 g/mol
InChI 键: LNWABEAQVRQKQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

作用机制

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile targets the TCA cycle, which is a series of enzymatic reactions that occur in the mitochondria of cells and is essential for the production of ATP, the energy currency of the cell. Cancer cells have an altered metabolism that relies heavily on the TCA cycle for energy production, making it an attractive target for anticancer therapy. 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the effectiveness of other anticancer agents such as gemcitabine and cisplatin. In addition, 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells.

实验室实验的优点和局限性

One advantage of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is that it selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. It has also been shown to enhance the effectiveness of other anticancer agents, which may lead to better treatment outcomes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. In addition, more research is needed to determine the optimal dosage and treatment schedule.

未来方向

There are several future directions for research on 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of combination therapies that include 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and other anticancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Additionally, more research is needed to understand the mechanism of action and the optimal dosage and treatment schedule for 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in humans.

合成方法

The synthesis of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile with imidazole in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its anticancer properties in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. It has been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy.

属性

产品名称

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

分子式

C18H13N5

分子量

299.3 g/mol

IUPAC 名称

16-imidazol-1-yl-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C18H13N5/c19-10-14-12-4-3-5-13(12)18(22-9-8-20-11-22)23-16-7-2-1-6-15(16)21-17(14)23/h1-2,6-9,11H,3-5H2

InChI 键

LNWABEAQVRQKQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

规范 SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。